2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde
Description
2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound featuring a pyridine ring attached at the 3-position to a thiazole moiety, which is further substituted with an aldehyde group at the 5-position. This structure combines the electron-deficient pyridine ring with the reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLXETCAQSWLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole ring. This one-pot reaction involves the cyclocondensation of a thioamide with an α-haloketone. For 2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde, pyridine-3-carbothioamide serves as the thioamide precursor, while α-chloroacetaldehyde or its derivatives act as the α-haloketone.
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the thioamide’s sulfur atom on the α-haloketone, followed by dehydrohalogenation to form the thiazole ring. Electron-withdrawing groups on the pyridine ring enhance reaction kinetics by polarizing the thioamide moiety. Typical conditions involve refluxing in ethanol or tetrahydrofuran (THF) at 60–80°C for 6–12 hours, yielding 2-(pyridin-3-yl)-1,3-thiazole as an intermediate.
Vilsmeier-Haack Formylation
Introducing the aldehyde group at the 5-position of the thiazole ring requires regioselective formylation. The Vilsmeier-Haack reaction, utilizing a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is the method of choice.
Procedure :
- The thiazole intermediate is dissolved in anhydrous DMF under nitrogen.
- POCl₃ is added dropwise at 0–5°C to generate the chloroiminium ion electrophile.
- The mixture is heated to 50–60°C for 4–6 hours, enabling electrophilic aromatic substitution at the 5-position.
Challenges :
- The electron-deficient nature of the thiazole ring necessitates prolonged reaction times.
- Over-formylation or side reactions at the pyridine nitrogen are mitigated by stoichiometric control.
Yield Optimization :
- Substituent Effects: Electron-donating groups on the pyridine ring improve formylation efficiency (e.g., 65–72% yield with 3-aminopyridine derivatives).
- Solvent Choice: Dichloroethane enhances electrophile stability compared to DMF alone.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
This method enables the late-stage introduction of the pyridin-3-yl group to a pre-functionalized thiazole-5-carbaldehyde scaffold. A brominated thiazole derivative (e.g., 2-bromo-1,3-thiazole-5-carbaldehyde) reacts with pyridin-3-ylboronic acid under palladium catalysis.
Catalytic System :
- Pd Source : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
- Base : K₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio relative to the boronic acid.
- Solvent : Toluene/ethanol (3:1 v/v) at 80–90°C for 12–18 hours.
Advantages :
Buchwald-Hartwig Amination
While less common, this approach couples halogenated thiazoles with pyridin-3-amine derivatives. For example, 2-iodo-1,3-thiazole-5-carbaldehyde reacts with 3-aminopyridine using Pd₂(dba)₃ and Xantphos as ligands.
Key Considerations :
- Elevated temperatures (100–110°C) and high-pressure conditions are often required.
- Competing side reactions, such as aldehyde reduction, necessitate careful ligand selection.
Oxidation of 5-Substituted Thiazole Precursors
Oxidation of 5-Hydroxymethyl Derivatives
2-(Pyridin-3-yl)-1,3-thiazole-5-methanol is oxidized to the corresponding aldehyde using oxalyl chloride and dimethyl sulfoxide (DMSO) under Swern oxidation conditions.
Procedure :
- Oxalyl chloride (1.2 equiv) is added to DMSO in dichloromethane at −60°C.
- The alcohol precursor is introduced, followed by triethylamine (3.0 equiv).
- After warming to room temperature, the aldehyde is isolated via column chromatography.
Yield : 70–75% with minimal over-oxidation to the carboxylic acid.
Direct Oxidation of 5-Methyl Thiazoles
Manganese dioxide (MnO₂) in refluxing dichloromethane selectively oxidizes 5-methyl groups to aldehydes. This method is limited by substrate solubility and requires anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + Formylation | POCl₃, DMF | 60–72 | One-pot ring formation; scalable | Low regioselectivity in formylation step |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic acid | 55–68 | Modular; late-stage functionalization | Requires pre-halogenated thiazole |
| Swern Oxidation | Oxalyl chloride, DMSO | 70–75 | High selectivity for aldehyde formation | Sensitive to moisture; costly reagents |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) at position 5 of the thiazole ring undergoes oxidation to form carboxylic acid derivatives.
Key Reagents and Conditions:
-
Potassium permanganate (KMnO₄): Oxidizes the aldehyde to a carboxylic acid in aqueous or acidic media.
-
Chromium trioxide (CrO₃): Effective under milder conditions for selective oxidation .
Example Reaction:
Product Applications:
-
Carboxylic acid derivatives serve as intermediates for esters, amides, or metal-organic frameworks .
| Reaction Type | Reagent | Conditions | Major Product | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ | Aqueous acidic | Thiazole-5-carboxylic acid |
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol (-CH₂OH).
Key Reagents and Conditions:
-
Sodium borohydride (NaBH₄): Mild reducing agent in methanol or ethanol.
-
Lithium aluminum hydride (LiAlH₄): Stronger reductant for sterically hindered aldehydes.
Example Reaction:
Product Applications:
-
Alcohol derivatives are precursors for ethers or esters in pharmaceutical synthesis.
| Reaction Type | Reagent | Conditions | Major Product | Source |
|---|---|---|---|---|
| Reduction | NaBH₄ | Methanol, 0–25°C | Thiazole-5-methanol |
Substitution Reactions
Electrophilic substitution occurs on the thiazole ring, particularly at positions 2 and 4, due to electron-withdrawing effects of the pyridine and aldehyde groups.
Key Reagents and Conditions:
-
Halogens (Br₂, Cl₂): Halogenation in the presence of FeCl₃ or AlCl₃.
-
Nucleophiles (NH₃, amines): Requires catalytic base.
Example Reaction:
Product Applications:
-
Halogenated derivatives are used in cross-coupling reactions (e.g., Suzuki-Miyaura).
| Reaction Type | Reagent | Conditions | Major Product | Source |
|---|---|---|---|---|
| Substitution | Br₂ | FeCl₃, CH₂Cl₂ | 5-Bromo-thiazole derivative |
Condensation Reactions
The aldehyde group participates in condensation with nucleophiles like hydrazines or amines.
Key Reagents and Conditions:
-
Hydrazine hydrate (NH₂NH₂·H₂O): Forms hydrazones in ethanol under reflux.
-
Primary amines: Forms Schiff bases in the presence of acid catalysts .
Example Reaction:
Product Applications:
| Reaction Type | Reagent | Conditions | Major Product | Source |
|---|---|---|---|---|
| Condensation | Hydrazine hydrate | Ethanol, reflux | Thiazole-5-carbaldehyde hydrazone |
Cross-Coupling Reactions
The pyridine and thiazole rings enable participation in palladium-catalyzed couplings.
Key Reagents and Conditions:
-
Suzuki-Miyaura: Requires Pd(PPh₃)₄, aryl boronic acids, and base.
-
Buchwald-Hartwig: For C–N bond formation with amines.
Product Applications:
-
Functionalized derivatives are used in materials science and drug discovery.
Mechanistic Insights
-
Oxidation/Reduction: The aldehyde’s electrophilic carbon is the reactive site.
-
Substitution: Directed by the thiazole ring’s electron-deficient nature.
-
Condensation: Governed by the aldehyde’s ability to form imine bonds.
Scientific Research Applications
Medicinal Chemistry
2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde has been investigated for its potential therapeutic properties. Notable applications include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain thiazole derivatives have been synthesized and tested for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results .
- Anticancer Properties : The compound has been explored for its anticancer effects, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Some derivatives displayed IC₅₀ values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
- Anti-inflammatory Effects : Research indicates that compounds containing the thiazole structure can modulate inflammatory pathways, suggesting their utility in developing anti-inflammatory drugs .
Biological Applications
The biological implications of this compound extend beyond direct therapeutic uses:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi, which is the causative agent of Chagas disease .
- Fluorescent Probes : Its structural properties make it suitable as a fluorescent probe for biological imaging, allowing researchers to visualize cellular processes in real-time.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand for metal complexes. These complexes are being investigated for their electronic properties and potential applications in catalysis and materials science. The ability to form stable complexes with transition metals enhances the compound's utility in synthesizing novel materials with specific electronic or optical characteristics.
Case Study 1: Antimicrobial Activity Assessment
A series of 2-(Pyridin-3-yl)-1,3-thiazole derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. The results indicated that compounds with nitro substituents exhibited enhanced activity compared to their non-substituted counterparts. For example, a meta-substituted derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 3.9 mM against Trypanosoma cruzi, while the para-substituted variant showed significantly reduced efficacy at 36.7 mM .
Case Study 2: Anticancer Evaluation
In a study assessing the anticancer properties of various thiazole derivatives against multiple cancer cell lines, one compound exhibited an IC₅₀ value of 2.01 µM against the HT29 colon cancer cell line. This activity was attributed to the presence of electron-withdrawing groups on the pyridine ring, enhancing the compound's potency compared to standard treatments like 5-fluorouracil .
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s properties and applications can be contextualized by comparing it to structurally related molecules. Key differences in substituent positions, functional groups, and physicochemical properties significantly influence reactivity and utility.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structural Differences and Implications
- Pyridine Substitution Position: The pyridine ring’s position (C3 vs. C4) alters electronic distribution.
- Functional Groups : The aldehyde group in this compound offers a reactive site for condensation or nucleophilic addition reactions, distinguishing it from the oxadiazole-based derivatives in , which prioritize hydrogen bonding via the nitro group.
- Salt Form : The hydrochloride salt in the C4 analog () improves aqueous solubility, making it more suitable for pharmaceutical formulations.
Physicochemical Properties
- Solubility: The hydrochloride salt (C4 analog) has enhanced solubility in polar solvents due to ionic interactions, whereas the non-salt C3 analog may require organic solvents (e.g., DMSO) for dissolution.
- Stability : The aldehyde group’s susceptibility to oxidation necessitates careful storage (e.g., inert atmosphere, low temperature), unlike the more stable oxadiazole derivatives .
Biological Activity
2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused with a pyridine moiety and is characterized by the presence of an aldehyde functional group at the 5-position of the thiazole ring. The unique structural arrangement significantly influences its chemical behavior and biological interactions, leading to potential applications in drug development and therapeutic interventions.
- Molecular Formula : C_10H_8N_2OS
- Molecular Weight : 190.22 g/mol
- Structural Features : The compound consists of a pyridine ring at the 3-position and an aldehyde group at the 5-position of the thiazole ring, which contributes to its reactivity.
Biological Activities
The biological activities of this compound have been explored in various studies, revealing promising properties:
-
Antimicrobial Activity :
- Studies have shown that compounds containing thiazole and pyridine moieties exhibit significant antimicrobial properties against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans .
- The minimum inhibitory concentration (MIC) values indicate strong activity, with some derivatives showing MIC values as low as 1 μg/mL against certain pathogens .
-
Anticancer Activity :
- Research indicates that this compound may possess anticancer properties, particularly against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation with IC50 values ranging from 5.71 μM to higher values depending on the specific derivative tested .
- Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression, enhancing their potential as therapeutic agents .
- Anti-inflammatory Properties :
- Antioxidant Activity :
The mechanism of action for this compound largely involves its ability to bind to specific biological targets, including enzymes and receptors. This binding can modulate their activity, leading to alterations in cellular signaling pathways. For instance:
- Inhibition of enzyme activity may occur through competitive binding at active sites.
- Interaction with receptors can alter downstream signaling cascades, contributing to both antimicrobial and anticancer effects .
Case Studies
Several studies have highlighted the biological potential of this compound:
Q & A
Q. Q1. What are the standard synthetic routes for 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions between pyridine and thiazole precursors. For example, analogous compounds (e.g., pyrazole-thiazole hybrids) are synthesized using KCO as a base catalyst in polar aprotic solvents like DMF or acetonitrile under reflux . Optimization strategies include:
- Catalyst Screening : Testing alternatives like CsCO for enhanced reactivity.
- Solvent Selection : Evaluating DMSO for improved solubility of aromatic intermediates.
- Temperature Control : Gradual heating (60–80°C) to avoid side reactions.
Yield improvements (>70%) are achievable via iterative HPLC monitoring and recrystallization .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer: Key techniques include:
- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm) and thiazole (C-S stretch ~690 cm) .
- NMR : H NMR resolves pyridyl protons (δ 8.5–9.0 ppm) and thiazole protons (δ 7.5–8.2 ppm). C NMR identifies the aldehyde carbon (δ ~190 ppm) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S content .
Q. Q3. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer: Refer to GHS guidelines for similar aldehydes:
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. Q4. How can crystallographic data resolve contradictions in spectral assignments for this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous bond-length and angle data. For example:
Q. Q5. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .
- Docking Studies : AutoDock Vina simulates binding to biological targets (e.g., enzymes), guiding derivatization strategies .
Q. Q6. How do substituent effects on the pyridine ring influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine 4-position to enhance binding to kinase targets.
- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare IC values with analogs .
Q. Q7. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
Q. Q8. How can NMR spectral overlap between pyridyl and thiazole protons be deconvoluted?
Methodological Answer:
Q. Q9. What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
